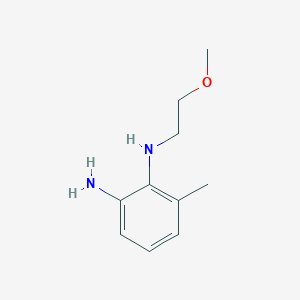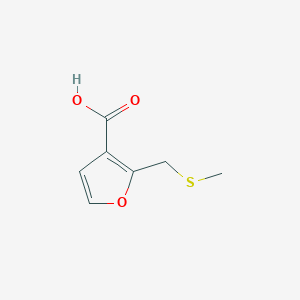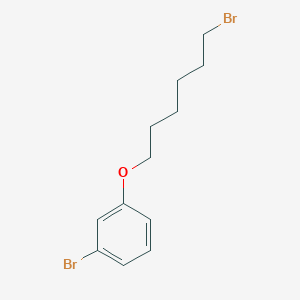
1-Bromo-3-((6-bromohexyl)oxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-((6-bromohexyl)oxy)benzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, where a bromine atom and a (6-bromohexyl)oxy group are attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-((6-bromohexyl)oxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-hydroxybenzene to form 3-bromophenol. This intermediate is then reacted with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-((6-bromohexyl)oxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include ketones, aldehydes, and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-((6-bromohexyl)oxy)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel polymers and materials with specific properties.
Biological Studies: Utilized in the study of biochemical pathways and as a probe in molecular biology.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-((6-bromohexyl)oxy)benzene involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The (6-bromohexyl)oxy group can also engage in hydrophobic interactions, affecting the compound’s solubility and distribution in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but with a methoxy group instead of the (6-bromohexyl)oxy group.
1-Bromo-4-((6-bromohexyl)oxy)benzene: Similar structure but with the (6-bromohexyl)oxy group at the para position.
1-Bromo-2-((6-bromohexyl)oxy)benzene: Similar structure but with the (6-bromohexyl)oxy group at the ortho position.
Uniqueness
1-Bromo-3-((6-bromohexyl)oxy)benzene is unique due to the specific positioning of the bromine atom and the (6-bromohexyl)oxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C12H16Br2O |
|---|---|
Molekulargewicht |
336.06 g/mol |
IUPAC-Name |
1-bromo-3-(6-bromohexoxy)benzene |
InChI |
InChI=1S/C12H16Br2O/c13-8-3-1-2-4-9-15-12-7-5-6-11(14)10-12/h5-7,10H,1-4,8-9H2 |
InChI-Schlüssel |
BUMXBAOFWLBKAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)OCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



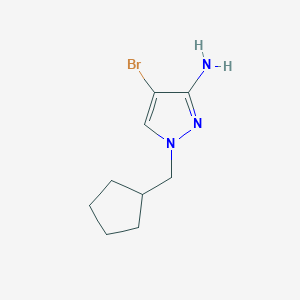
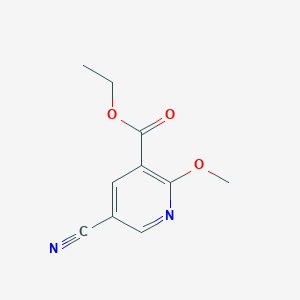
![(2-Methoxyethyl)[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13065496.png)
![4-Methyl-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065503.png)
![3-{[4-(dimethylamino)phenyl]amino}-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13065510.png)
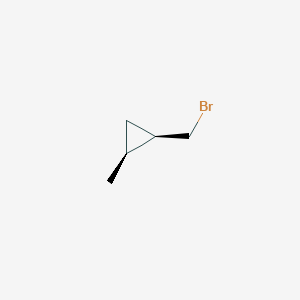

![4-[(Butan-2-yl)oxy]benzene-1,2-diamine](/img/structure/B13065520.png)
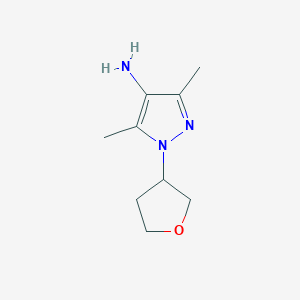
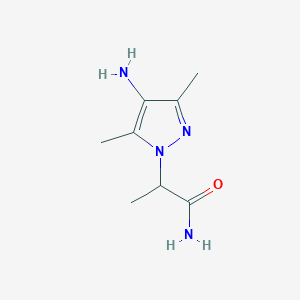
![1-[(4-Ethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B13065551.png)
